alpha-Isowighteone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

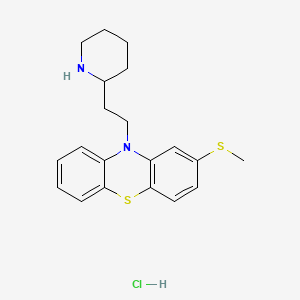

Alpha-Isowighteone is a flavonoid compound . It is a yellow powder and its chemical name is 5-hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one .

Molecular Structure Analysis

Alpha-Isowighteone has a molecular formula of C20H18O5 . It contains a total of 46 bonds, including 28 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 ketone (aromatic), 2 aromatic hydroxyls, and 2 ethers (aromatic) .Physical And Chemical Properties Analysis

Alpha-Isowighteone has a molecular weight of 338.4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in desiccated conditions at -20°C .Scientific Research Applications

Environmental Isotope Mapping

Research on environmental isotope mapping, such as the study by Holt, Evans, and Madgwick (2021), focuses on the use of bioavailable strontium in different environments. This method is increasingly common for provenancing biological materials in ecology and archaeology. The production of isoscapes from modern plant materials provides the best approximation of bioavailable strontium, which can be crucial for understanding environmental distribution and mobility of various compounds, potentially including compounds like alpha-Isowighteone (Holt, Evans, & Madgwick, 2021).

Marine Mammal Ecology

Stable isotope analysis (SIA) is a tool in ecology used for studying animal diet, habitat use, movement, and physiology, especially in marine mammals. This method, detailed by Newsome, Clementz, and Koch (2010), has applications in understanding the ecological roles and migration patterns of various species, offering insights into the environmental interactions and biogeochemical cycles that could influence the distribution and ecological roles of compounds like alpha-Isowighteone (Newsome, Clementz, & Koch, 2010).

Radiation and Health

The review by El Ghissassi et al. (2009) on human carcinogens, including radiation, underscores the dual nature of some substances and technologies, offering both beneficial applications and health risks. This duality is central to understanding how alpha-Isowighteone might have beneficial applications in scientific research while also considering potential risks (El Ghissassi et al., 2009).

Ecosystem Gas Exchange

The study of stable isotopes in ecosystem gas exchange research by Yakir and Sternberg (2000) highlights the critical role isotopes play in understanding carbon and oxygen cycles within ecosystems. Such research can offer insights into the broader environmental impacts and roles of various compounds, including alpha-Isowighteone (Yakir & Sternberg, 2000).

Analytical Ecogeochemistry

Irrgeher and Prohaska (2015) discuss the development of analytical methods in ecogeochemistry, emphasizing the use of non-traditional stable isotopes for ecosystem research. This field's advancements can inform the study of compounds like alpha-Isowighteone, particularly in understanding their distribution, bioavailability, and ecological impacts (Irrgeher & Prohaska, 2015).

Safety and Hazards

When handling alpha-Isowighteone, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

Alpha-Isowighteone is a natural product found in certain plants, such as the Galapagos old tobacco tree It’s known that it’s a prenylated flavonoid derivative , and flavonoids often interact with a wide range of proteins, including enzymes and receptors, which can influence numerous biological processes .

Mode of Action

Flavonoids are known to modulate the activity of a variety of enzymes and cell receptors, often by binding to the active site or allosteric sites of these proteins . This can result in changes to the protein’s function, which can have downstream effects on cellular processes.

Biochemical Pathways

Alpha-Isowighteone, as a prenylated flavonoid derivative, is likely involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of flavonoids . In this pathway, enzymes such as isoflavone synthase play a crucial role in redirecting the intermediates of the flavonoid pathway to the isoflavonoid pathway . The downstream effects of this pathway can vary widely, as flavonoids are involved in a range of biological activities, including antioxidant, antibacterial, and anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetics of flavonoids in general can be quite complex, due to factors such as their extensive metabolism, both in the gut and in the liver . The bioavailability of flavonoids can be influenced by many factors, including the specific structure of the flavonoid, the presence of other compounds in the diet, and individual differences in metabolism and gut microbiota .

Result of Action

Alpha-Isowighteone exhibits antibacterial, pro-apoptotic, and anti-inflammatory properties . These effects are likely the result of its interactions with various cellular targets, leading to changes in cellular processes. For example, its antibacterial activity could be due to its ability to interfere with bacterial cell functions, while its anti-inflammatory activity could be related to its ability to modulate the activity of enzymes involved in inflammation.

properties

IUPAC Name |

5-hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-20(2)8-7-13-15(22)9-16-17(19(13)25-20)18(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,9-10,21-22H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGNQQLBHOTANA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Isowighteone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S)-2-[acetyl(methyl)amino]-1-phenylpropyl] acetate](/img/structure/B582614.png)

![2-[[1-(2-Phenylmethoxyethyl)cyclohexyl]methyl]-2-azaspiro[4.5]decan-3-one](/img/structure/B582615.png)

![8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]decane](/img/structure/B582616.png)

![1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B582620.png)

![1,2,8-Triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B582621.png)

![4-Allyl-1H-benzo[d]imidazole](/img/structure/B582632.png)